molecular formula C10H10ClNO2S B14395938 3-(2-Methoxy-2-oxoethyl)-1,3-benzothiazol-3-ium chloride CAS No. 89542-29-0

3-(2-Methoxy-2-oxoethyl)-1,3-benzothiazol-3-ium chloride

Cat. No.: B14395938
CAS No.: 89542-29-0
M. Wt: 243.71 g/mol
InChI Key: POZGKZSDBJKHIN-UHFFFAOYSA-M
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Description

3-(2-Methoxy-2-oxoethyl)-1,3-benzothiazol-3-ium chloride is a chemical compound known for its unique structure and properties It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxy-2-oxoethyl)-1,3-benzothiazol-3-ium chloride typically involves the reaction of benzothiazole with a methoxy-substituted acyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities, and additional steps such as purification and crystallization are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxy-2-oxoethyl)-1,3-benzothiazol-3-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzothiazole derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3-(2-Methoxy-2-oxoethyl)-1,3-benzothiazol-3-ium chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-2-oxoethyl)-1,3-benzothiazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Benzothiazole: The parent compound, which shares the benzothiazole core structure.

    2-Methoxybenzothiazole: A derivative with a methoxy group attached to the benzothiazole ring.

    Benzothiazolium Chloride: A related compound with a similar cationic structure.

Uniqueness: 3-(2-Methoxy-2-oxoethyl)-1,3-benzothiazol-3-ium chloride is unique due to the presence of the methoxy-oxoethyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific reactivity and applications.

Properties

CAS No.

89542-29-0

Molecular Formula

C10H10ClNO2S

Molecular Weight

243.71 g/mol

IUPAC Name

methyl 2-(1,3-benzothiazol-3-ium-3-yl)acetate;chloride

InChI

InChI=1S/C10H10NO2S.ClH/c1-13-10(12)6-11-7-14-9-5-3-2-4-8(9)11;/h2-5,7H,6H2,1H3;1H/q+1;/p-1

InChI Key

POZGKZSDBJKHIN-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C[N+]1=CSC2=CC=CC=C21.[Cl-]

Origin of Product

United States

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